![molecular formula C6H15ClNO5P B14361960 2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride CAS No. 93913-79-2](/img/structure/B14361960.png)
2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride is a chemical compound with the CAS number 93913-79-2. This compound is known for its unique structure, which includes a diethylaminooxy group, a hydroxyphosphoryl group, and an acetic acid moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride typically involves the reaction of diethylamine with a phosphorylating agent, followed by the introduction of an acetic acid moiety. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorylated derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amine derivatives.
Substitution: The diethylaminooxy group can be substituted with other nucleophiles, resulting in a variety of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include phosphorylated derivatives, amine derivatives, and substituted compounds with varying functional groups. These products are often used as intermediates in further chemical synthesis or as final products in various applications.
科学的研究の応用
2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of 2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses. The exact molecular pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Some compounds similar to 2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride include:
Phosphorylated amino acids: Compounds like phosphoserine and phosphotyrosine share similar phosphoryl groups.
Aminooxy compounds: Molecules such as aminooxyacetic acid have related aminooxy functional groups.
Diethylamine derivatives: Chemicals like diethylamine hydrochloride exhibit similar diethylamine moieties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, offering advantages over other similar compounds in terms of versatility and specificity.
特性
CAS番号 |
93913-79-2 |
|---|---|
分子式 |
C6H15ClNO5P |
分子量 |
247.61 g/mol |
IUPAC名 |
2-[diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H14NO5P.ClH/c1-3-7(4-2)12-13(10,11)5-6(8)9;/h3-5H2,1-2H3,(H,8,9)(H,10,11);1H |
InChIキー |
KWFMYJXNUCKHPT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)OP(=O)(CC(=O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


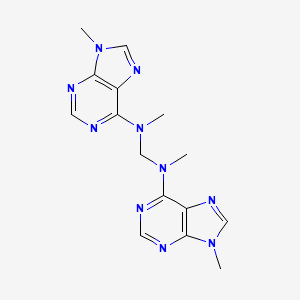
![3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14361886.png)
![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)
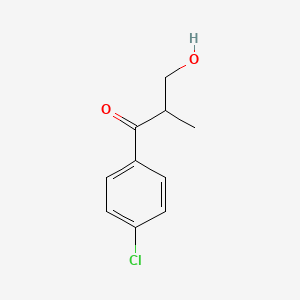
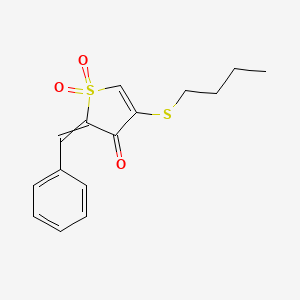
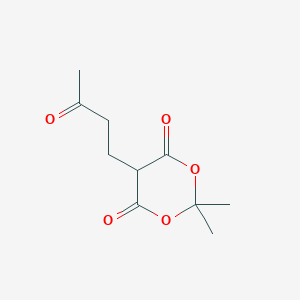
![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)
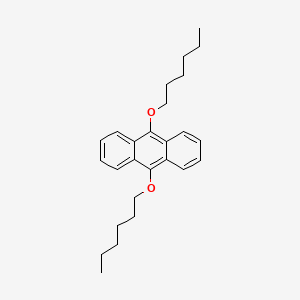
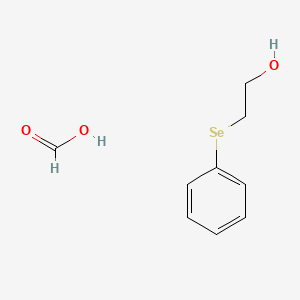
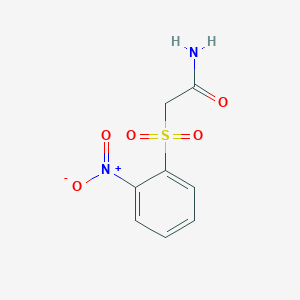
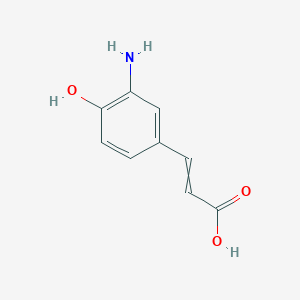

![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
![N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14361975.png)
